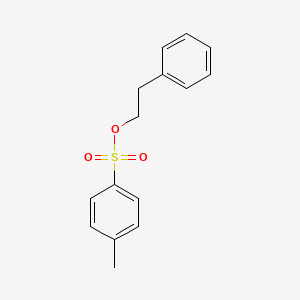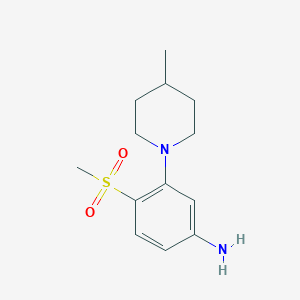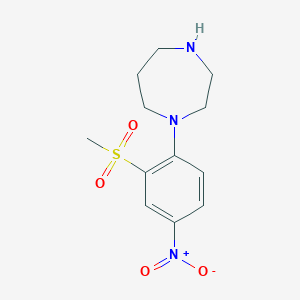
2-Phenylethyl 4-methylbenzenesulfonate
概要
説明
2-Phenylethyl 4-methylbenzenesulfonate is an organic compound with the chemical formula C15H16O3S. It is a colorless to pale yellow oily liquid that is soluble in organic solvents such as alcohols and ethers but insoluble in water . This compound is widely used in organic synthesis, particularly as an intermediate in the production of various organic compounds, including fluorescent dyes, fragrances, and pharmaceutical intermediates .
科学的研究の応用
2-Phenylethyl 4-methylbenzenesulfonate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including fluorescent dyes, fragrances, and pharmaceutical intermediates.
Pharmaceutical Research: It serves as an intermediate in the synthesis of potential anticancer and antiviral agents.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Safety and Hazards
作用機序
Target of Action
It is known that many drugs and compounds exert their effects by binding to receptors, which are cellular components that produce cellular action .
Mode of Action
Toluenesulfonate esters, a group to which this compound belongs, are known to undergo nucleophilic attack or elimination . This suggests that the compound might interact with its targets, leading to changes at the molecular level.
Biochemical Pathways
It’s worth noting that the compound has been used in the synthesis of colorimetric chemosensors for the detection of cu(ii) ions , indicating that it may play a role in biochemical pathways related to metal ion detection or regulation.
Pharmacokinetics
The compound’s solubility in water, alcohols, and other polar organic solvents suggests that it may have good bioavailability.
Result of Action
The compound’s role in the synthesis of chemosensors for cu(ii) ions suggests that it may contribute to the detection or regulation of these ions at the molecular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s solubility in various solvents suggests that its action and stability might be influenced by the solvent environment.
準備方法
2-Phenylethyl 4-methylbenzenesulfonate can be synthesized through the reaction of phenylethanol with p-toluenesulfonyl chloride. The reaction typically involves the following steps :
Reaction with Sodium Hydride: Phenylethanol is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Sodium hydride is then added slowly while stirring. The reaction is stirred at 0°C for 20 minutes.
Addition of p-Toluenesulfonyl Chloride: A solution of p-toluenesulfonyl chloride in THF is added to the reaction mixture. The reaction is stirred overnight at room temperature.
Workup: The reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine and dried over sodium sulfate.
Industrial production methods may involve similar reaction conditions but are typically optimized for larger-scale production and may include additional purification steps to ensure high purity and yield .
化学反応の分析
2-Phenylethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Common reagents and conditions used in these reactions include THF as a solvent, sodium hydride as a base, and p-toluenesulfonyl chloride as a sulfonating agent . Major products formed from these reactions include substituted phenylethyl derivatives and various functionalized organic compounds .
類似化合物との比較
2-Phenylethyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
Phenethyl 4-methylbenzenesulfonate: Similar in structure but with different substituents on the phenylethyl group.
Benzyl 4-methylbenzenesulfonate: Contains a benzyl group instead of a phenylethyl group, leading to different reactivity and applications.
4-Methylbenzenesulfonic Acid: The parent sulfonic acid, which lacks the phenylethyl group and has different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of the phenylethyl and sulfonate groups, which provides it with distinct reactivity and versatility in organic synthesis .
特性
IUPAC Name |
2-phenylethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3S/c1-13-7-9-15(10-8-13)19(16,17)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPPUZPZPFOFPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196218 | |
| Record name | Phenethyl tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4455-09-8 | |
| Record name | Phenethyl tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4455-09-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenethyl tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328707.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B1328713.png)
![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328716.png)
![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328717.png)
![[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328723.png)
![{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1328724.png)
-amino]acetic acid](/img/structure/B1328725.png)

![1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide](/img/structure/B1328731.png)

![3-[(2-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328734.png)
![3-[(4-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328735.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328736.png)
